N,N-diethyl-4-fluorobenzamide
Description
Contextualization of Fluorinated Amides within Modern Organic Chemistry Research
Within this context, fluorinated amides have emerged as particularly valuable motifs. acs.orgnih.gov Amides are fundamental functional groups in chemistry and biology, but their inherent stability and low reactivity can be challenging for synthetic transformations. researchgate.net The introduction of fluorine can modulate this reactivity. Fluorinated amides are recognized as important components in biologically active molecules, serving as crucial building blocks for pharmaceuticals, dyes, and functional materials. acs.orgnih.gov The development of novel methods for synthesizing fluorinated amides, such as the α-fluorination of amides using nucleophilic fluorinating agents or one-pot syntheses from nitrosoarenes, underscores the ongoing interest and importance of this class of compounds in synthetic chemistry. acs.orgspringernature.com
Historical Development and Evolution of Academic Inquiry into N,N-Diethyl-4-Fluorobenzamide
The N,N-diethylamide functional group is a well-established directing group in organic synthesis, particularly in directed ortho-metalation (DoM) reactions, due to its strong Lewis basicity. nih.gov This has made N,N-diethylbenzamides, as a class, a subject of synthetic interest for decades. nih.gov
Specific academic inquiry into this compound has been driven by its utility as a chemical intermediate and a scaffold for developing more complex molecules with specific functions. Early synthetic work focused on establishing efficient routes for its preparation. One common method involves the reaction of 4-fluorobenzoic acid with an activating agent like ethyl chloroformate or a coupling agent, followed by the addition of N,N-diethylethylenediamine or diethylamine (B46881). nih.gov For instance, a one-step synthesis involves cooling a solution of 4-fluorobenzoic acid, adding triethylamine (B128534) and ethyl chloroformate, and then reacting the mixture with N,N-diethylethylenediamine. nih.gov Another approach involves the reaction of 1-(4-fluorobenzoyl)piperidine-2,6-dione with triethylamine to produce this compound in high yield. rsc.org
A significant evolution in the study of this compound came with its application in medicinal chemistry, specifically as a precursor for radiolabeled imaging agents. Researchers developed methods to synthesize its ¹⁸F-labeled analog, N-[2-(diethylamino)ethyl]-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), for use as a potential Positron Emission Tomography (PET) probe to image malignant melanoma. nih.gov This marked a shift from foundational synthesis to functional application, driving further investigation into its properties and derivatives.
Identification of Current Research Frontiers and Unaddressed Challenges Pertaining to this compound in Scholarly Pursuits
Current research involving this compound and its analogs is heavily concentrated in the field of molecular imaging for oncology. The development of benzamide-based PET probes for melanoma is a major frontier. nih.govpnas.orgsnmjournals.org While the [¹⁸F]-labeled version of a related compound, [¹⁸F]-DAFBA, showed promise, research has revealed challenges related to optimizing its in vivo performance, including tumor uptake and clearance from non-target tissues. nih.govpnas.org
This has led to the exploration of structural modifications to the this compound scaffold. A key area of investigation is the modification of the amine residue. pnas.orgsnmjournals.org Researchers have synthesized and evaluated analogs where the diethylamino group is replaced by a dimethylamino group, leading to compounds like N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DMFB). pnas.orgsnmjournals.org Studies have shown that this modification can improve tumor uptake and imaging contrast, suggesting that the diethyl moiety may not be optimal for this specific application. pnas.orgsnmjournals.org
Further frontiers involve altering the aromatic ring itself, for example, by substituting the benzene (B151609) ring with pyridine (B92270) to create fluoropicolinamide or fluoronicotinamide derivatives. pnas.org These efforts aim to enhance melanin-targeting ability and pharmacokinetic properties. snmjournals.org
Unaddressed challenges include:
Optimizing Pharmacokinetics: Fine-tuning the structure to achieve high tumor-specific uptake while ensuring rapid clearance from blood and other organs to improve the tumor-to-background ratio in PET imaging. snmjournals.org
Expanding Therapeutic Applications: While imaging is a primary focus, the potential of the this compound scaffold as a basis for therapeutic agents, rather than just diagnostic ones, is an area ripe for exploration.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 10366-88-8 | manchesterorganics.combldpharm.com |
| Molecular Formula | C₁₁H₁₄FNO | manchesterorganics.com |
| Appearance | Yellow oil | rsc.org |
Spectroscopic Data for this compound
| Spectrum Type | Details (Solvent: CDCl₃) | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.44 – 7.33 (m, 2H), 7.08 (ddd, J = 8.8, 5.8, 2.4 Hz, 2H), 3.53 (br s, 2H), 3.27 (br s, 2H), 1.22 (br s, 3H), 1.16 (br s, 3H) | rsc.org |
| ¹³C NMR (101 MHz) | δ 170.38, 163.1 (d, J = 249.6 Hz), 133.3 (d, J = 3.5 Hz), 128.5 (d, J = 8.3 Hz), 115.5 (d, J = 21.8 Hz), 43.34, 39.38, 14.20, 12.92 | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFTBHFBGGZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395366 | |
| Record name | N,N-diethyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-88-8 | |
| Record name | N,N-diethyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Methodologies Applied to N,n Diethyl 4 Fluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure, dynamics, and environment of atomic nuclei within a molecule. For N,N-diethyl-4-fluorobenzamide, a combination of one-dimensional and multi-dimensional NMR experiments in both solution and solid states provides a wealth of information regarding its chemical structure, connectivity, and conformational isomerism.
Multi-Dimensional NMR Techniques (e.g., 2D NOESY, HMBC, HSQC, COSY) for Proton and Heteronuclei (¹⁹F, ¹³C)
Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances and for establishing through-bond and through-space correlations. While a complete experimental dataset for this compound is not publicly available, the expected correlations can be predicted based on the known spectra of analogous compounds.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning the methylene (B1212753) (CH₂) and methyl (CH₃) protons of each ethyl group are chemically non-equivalent. This would result in two separate sets of signals for the ethyl groups, likely appearing as complex multiplets. The aromatic region would display signals characteristic of a 1,4-disubstituted benzene (B151609) ring, with the fluorine atom influencing the chemical shifts and coupling constants of the adjacent protons.
¹³C-NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the diethylamino group. The aromatic carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings.
¹⁹F-NMR: The fluorine-19 NMR spectrum would be expected to show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the benzoyl group.
2D NMR Correlation Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, cross-peaks would be observed between the methylene and methyl protons of each ethyl group, confirming their connectivity. Correlations between the aromatic protons would also be visible, aiding in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl groups and the aromatic ring to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. For this compound, NOESY is particularly valuable for studying the conformation around the amide bond. Cross-peaks between the methylene protons of the ethyl groups and the ortho-protons of the aromatic ring would provide evidence for specific rotational isomers.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| Aromatic CH (ortho to C=O) | 7.3-7.5 | 128-130 | C=O, Aromatic C's | Methylene H's |
| Aromatic CH (ortho to F) | 7.0-7.2 | 115-117 (d, JCF) | Aromatic C's | |
| Aromatic C-F | - | 162-166 (d, ¹JCF) | - | |
| Aromatic C-C=O | - | 132-135 | - | |
| C=O | - | 169-172 | Aromatic H's, Methylene H's | |
| N-CH₂ | 3.2-3.6 (two signals) | 40-45 (two signals) | C=O, Methyl C's | Aromatic H's (ortho), Methyl H's |
| CH₃ | 1.1-1.3 (two signals) | 12-15 (two signals) | Methylene C's | Methylene H's |
Note: The predicted chemical shifts are based on data from similar N,N-diethylbenzamide and 4-fluorobenzamide (B1200420) derivatives. The 'd' indicates a doublet due to C-F coupling.
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms of this compound
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their solid, non-crystalline (amorphous) or crystalline forms. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. For this compound, ssNMR could be used to:
Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in their crystal packing and molecular conformations.
Determine Molecular Conformation in the Solid State: By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, the conformation of the molecule in the solid state can be determined and compared to the solution-state conformation.
Study Intermolecular Interactions: ssNMR techniques can probe intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Dynamic NMR for Elucidation of Conformational Exchange Processes
Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of conformational exchange processes that occur on the NMR timescale. In this compound, the primary dynamic process of interest is the restricted rotation around the amide C-N bond.
At room temperature, this rotation is typically slow on the NMR timescale, leading to the observation of separate signals for the two non-equivalent ethyl groups. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the two sets of signals for the ethyl groups will broaden and merge into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the rate constant for the rotational process and the activation energy (ΔG‡) for the rotational barrier can be determined. For similar N,N-dialkylbenzamides, these barriers are typically in the range of 15-17 kcal/mol.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄FNO), HRMS would provide a highly accurate mass measurement, confirming its elemental formula.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation and Isomeric Differentiation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a wealth of structural information. The fragmentation of this compound would likely proceed through several characteristic pathways:
Formation of the 4-fluorobenzoyl cation: A primary fragmentation would be the cleavage of the amide bond to form the stable 4-fluorobenzoyl cation (m/z 123).
Loss of ethylene (B1197577) from the diethylamino group: The diethylamino group can undergo fragmentation through the loss of an ethylene molecule.
Formation of the diethylaminocarbocation: Cleavage of the bond between the carbonyl carbon and the aromatic ring could lead to the formation of the diethylaminocarbocation.
Interactive Data Table: Predicted HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 196.1132 [M+H]⁺ | 123.0342 | C₄H₁₀N | 4-Fluorobenzoyl cation |
| 196.1132 [M+H]⁺ | 168.0820 | C₂H₄ | [M+H - C₂H₄]⁺ |
| 123.0342 | 95.0237 | CO | 4-Fluorophenyl cation |
Note: The predicted m/z values are based on the elemental composition of the proposed fragments.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies
Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation beyond that of traditional mass spectrometry. For this compound, IMS-MS could be used to:
Separate and Identify Conformational Isomers: Different gas-phase conformers of the protonated molecule may have different collision cross-sections (CCS) and can be separated by ion mobility. This would allow for the study of the conformational landscape of the isolated molecule in the absence of solvent.
Provide Structural Information: The measured CCS value can be compared with theoretical values calculated for different candidate structures, providing further evidence for the gas-phase conformation of the molecule.
By combining these advanced spectroscopic and spectrometric techniques, a detailed and comprehensive understanding of the structural and conformational properties of this compound can be achieved, providing a solid foundation for further research and application.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the detailed analysis of molecular structure. For this compound, IR and Raman spectroscopy can identify characteristic vibrations associated with the carbonyl group, the C-N bond of the tertiary amide, the C-F bond, and the substituted benzene ring.
Attenuated Total Reflectance (ATR-IR) and Raman Microscopy Techniques for In Situ Monitoring
Modern vibrational spectroscopy has been enhanced by techniques that allow for real-time, in situ analysis of chemical processes without the need for extensive sample preparation. Attenuated Total Reflectance (ATR) is an IR sampling technique that enables the analysis of solid and liquid samples directly. Raman spectroscopy, which has a very weak signal from water, is particularly well-suited for monitoring reactions in aqueous media. patsnap.comirdg.org
Both ATR-IR and Raman microscopy can be employed as Process Analytical Technology (PAT) tools for monitoring the synthesis or crystallization of this compound. patsnap.com By immersing a fiber-optic probe into a reaction vessel, chemists can track the consumption of reactants and the formation of the product in real-time. irdg.org This allows for precise control over reaction kinetics, endpoint determination, and the identification of any transient intermediates. patsnap.com Furthermore, these in situ methods are invaluable for studying polymorphic transformations during crystallization, providing insights into the conditions that favor the formation of a specific crystal form. researchgate.net
Computational Vibrational Spectroscopy for Band Assignment and Confirmation of Vibrational Modes
The interpretation of complex experimental IR and Raman spectra is greatly facilitated by computational methods. core.ac.ukarxiv.org Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the optimized molecular structure and predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can provide a theoretical vibrational spectrum that closely corresponds to the experimental data. mdpi.com
A crucial aspect of this computational analysis is the Potential Energy Distribution (PED), which is calculated to determine the contribution of individual internal coordinates to each normal vibrational mode. mdpi.com This allows for an unambiguous assignment of the observed spectral bands. For instance, the strong IR absorption band characteristic of the amide carbonyl (C=O) stretch, typically found in the 1630-1680 cm⁻¹ region, can be precisely assigned. Similarly, vibrations corresponding to the C-F stretch, aromatic C-C stretching, and the various modes of the diethylamino group can be identified. researchgate.net The comparison between theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties. arxiv.org
Below is a representative table outlining the types of vibrational modes that would be analyzed for this compound using this combined experimental and computational approach.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the ethyl groups. |
| Amide I (C=O Stretch) | 1680 - 1630 | Primarily the carbonyl stretching vibration, a strong and characteristic band in the IR spectrum. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| Aliphatic C-H Bend | 1470 - 1370 | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| C-N Stretch | 1300 - 1200 | Stretching vibration of the bond between the carbonyl carbon and the nitrogen atom. |
| C-F Stretch | 1250 - 1000 | Stretching vibration of the carbon-fluorine bond, often a strong band in the IR spectrum. |
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which governs the material's macroscopic properties.
Single-Crystal X-ray Diffraction Studies of this compound and its Cocrystals
Single-crystal X-ray diffraction (SC-XRD) analysis provides the absolute structure of a molecule. However, a thorough review of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray structure of this compound. While crystal structures for numerous related benzamides and fluorinated aromatic compounds have been reported, specific data for the title compound is absent. mdpi.comresearchgate.net
Similarly, there are no published studies on the formation of cocrystals involving this compound. Cocrystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice. nih.govuea.ac.uk The investigation of potential cocrystals of this compound could be a subject for future research.
Powder X-ray Diffraction for Polymorphic Characterization and Crystal Habit Analysis
Powder X-ray Diffraction (PXRD) is a key analytical technique for characterizing the crystalline state of a bulk material. It is particularly important for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. mdpi.com A search of the published literature indicates that no powder X-ray diffraction patterns or studies on the polymorphism of this compound have been reported. Such studies would be necessary to fully characterize the solid-state properties of the compound and to ensure the consistency of its crystalline form.
Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Assignment (if chiral derivatives are studied)
Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the stereochemistry of a molecule. mdpi.com
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit any chiroptical activity, and techniques like VCD and ECD are not applicable to the compound itself. A review of the scientific literature found no reports on the synthesis or study of chiral derivatives of this compound. Consequently, no chiroptical spectroscopic data related to this compound family is available.
Circular Dichroism (CD) Spectroscopy for Chiral Fluorobenzamide Analogs
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the three-dimensional structure of a molecule, particularly the absolute configuration of stereocenters and the conformational properties of chiral chromophores.
For a hypothetical chiral analog of this compound, a CD study would involve:
Sample Preparation: Dissolving the enantiomerically pure chiral analog in a suitable transparent solvent.
Data Acquisition: Recording the CD spectrum over a range of wavelengths, typically in the ultraviolet region where the benzamide (B126) chromophore absorbs.
Spectral Analysis: The resulting spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths. The sign and magnitude of these peaks are characteristic of the molecule's stereochemistry.
Without experimental data, a representative data table cannot be generated.
Optical Rotatory Dispersion (ORD) Studies in Relation to Stereochemistry
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD spectra are closely related to CD spectra and can also be used to determine the absolute configuration of chiral compounds. An ORD curve for a chiral molecule will show a characteristic pattern, known as a Cotton effect, in the region of an absorption band.
For a hypothetical chiral analog of this compound, an ORD study would typically entail:
Measurement of Optical Rotation: Using a polarimeter to measure the optical rotation at various wavelengths.
Data Analysis: Plotting the specific rotation against the wavelength to generate an ORD curve. The shape of this curve, particularly the sign of the Cotton effect, can be correlated with the stereochemical arrangement of the atoms.
As with CD spectroscopy, the absence of specific research on chiral analogs of this compound prevents the creation of a meaningful data table.
Computational Chemistry and Theoretical Investigations of N,n Diethyl 4 Fluorobenzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-diethyl-4-fluorobenzamide, offering a detailed picture of its electronic landscape and predicting its reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization, Electronic Properties, and Spectroscopic Predictions
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of medium-sized organic molecules like this compound due to its excellent balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and spectroscopic signatures of the molecule.
Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For fluorinated benzamides, the fluorine atom's electron-withdrawing nature influences the electron distribution and, consequently, the HOMO and LUMO energy levels. niscpr.res.in
Spectroscopic Predictions: DFT calculations are also highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the amide group, C-N stretching, C-F stretching, and various vibrations of the benzene (B151609) ring and the ethyl groups.
| Property | Predicted Value |
| Optimized Ground State Energy | [Value] Hartree |
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
| Dipole Moment | [Value] Debye |
Note: The values in this table are representative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Ab Initio Methods for High-Accuracy Energy and Structure Calculations of this compound
For even higher accuracy in energy and structural calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data for key properties of this compound.
These high-level calculations are particularly useful for refining the geometries of different conformers and for calculating precise energy differences between them. This information is critical for understanding the conformational preferences of the molecule.
| Method | Relative Energy (kcal/mol) |
| DFT (B3LYP/6-311++G(d,p)) | 0.00 (most stable conformer) |
| MP2/aug-cc-pVDZ | [Value] |
| CCSD(T)/aug-cc-pVDZ | [Value] |
Note: This table illustrates a comparison of relative energies for different conformers of this compound as would be calculated by various ab initio methods.
Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the exploration of its conformational space and the influence of the surrounding environment, such as a solvent.
Classical Molecular Dynamics for Conformational Stability and Dynamics in Solution
Classical Molecular Dynamics simulations treat atoms as classical particles and use force fields to describe the interactions between them. These simulations can be run for extended periods (nanoseconds to microseconds), providing valuable information about the conformational stability and dynamics of this compound in solution.
By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects its conformational preferences. The flexibility of the N,N-diethyl groups allows the molecule to adopt various conformations, and MD simulations can reveal the most populated conformational states and the timescales of transitions between them. This is particularly important for understanding how the molecule behaves in a realistic chemical environment.
| Solvent | Predominant Conformer(s) | Dihedral Angle (C-C-N-C) |
| Gas Phase | [Conformer Name] | [Angle Range] |
| Water | [Conformer Name] | [Angle Range] |
| Chloroform | [Conformer Name] | [Angle Range] |
Note: This table presents hypothetical results from MD simulations, illustrating how the predominant conformation of this compound might change in different environments.
Ab Initio Molecular Dynamics for Reactive Pathways and Proton Transfer Studies
For studying chemical reactions and processes involving bond breaking and formation, such as proton transfer, Ab Initio Molecular Dynamics (AIMD) is the method of choice. In AIMD, the forces between atoms are calculated "on-the-fly" using quantum mechanical methods (like DFT) at each step of the simulation.
While computationally expensive, AIMD can provide detailed insights into reactive pathways. For this compound, AIMD could be used to investigate its stability under different conditions or to study potential protonation/deprotonation events. For instance, the proton affinity of the carbonyl oxygen could be investigated by simulating the molecule in the presence of a proton source. These simulations can reveal the intricate details of the reaction mechanism, including the role of solvent molecules in facilitating or hindering the process. uni-halle.destanford.edu
Prediction of Reaction Mechanisms and Energy Profiles Involving this compound
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. By mapping the potential energy surface (PES), researchers can identify stable molecules (reactants, products, intermediates) as minima and the transition states that connect them as first-order saddle points. This theoretical framework allows for the detailed investigation of reaction pathways, kinetics, and thermodynamics for compounds like this compound, offering insights that complement and guide experimental work.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Insight
The cornerstone of understanding a reaction mechanism computationally is the identification of the transition state (TS), which represents the highest energy point along the minimum energy pathway between reactants and products. Locating this specific geometry, a process known as transition state optimization, is a critical step in computational chemistry. escholarship.org For a reaction involving this compound, such as its hydrolysis or a directed ortho-metalation (DoM) reaction, quantum mechanical methods like Density Functional Theory (DFT) are employed to find the precise structure of the TS. escholarship.orgmdpi.com
Once a candidate transition state has been located, its validity must be confirmed. This is achieved through two primary checks: a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate, and an Intrinsic Reaction Coordinate (IRC) analysis. escholarship.orgscm.com The IRC method traces the minimum energy path downhill from the transition state in both forward and reverse directions. scm.commcmaster.ca A successful IRC calculation confirms that the localized TS indeed connects the intended reactants with the products, providing a complete and unambiguous depiction of the reaction pathway. scm.commcmaster.ca For instance, an IRC analysis of the acid-catalyzed hydrolysis of this compound would trace the path from the transition state of water's nucleophilic attack on the protonated carbonyl carbon back to the starting materials and forward to the tetrahedral intermediate. mcmaster.camasterorganicchemistry.com
Energy Barrier Calculations for Bond Formation and Cleavage Processes in Fluorobenzamide Systems
The rate of a chemical reaction is exponentially dependent on the activation energy barrier (often expressed as the Gibbs free energy of activation, ΔG‡), which is the energy difference between the reactants and the transition state. faccts.de Computational chemistry provides a direct means of calculating these energy barriers, offering quantitative predictions of reaction kinetics. mdpi.comfaccts.de Methods such as DFT are commonly used to calculate the energies of reactants and transition states, although higher-accuracy methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) can be used to refine the electronic energies for more precise results. faccts.deresearchgate.net
In fluorobenzamide systems, the presence of the fluorine atom significantly influences the energy barriers of reactions. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which can alter the stability of intermediates and transition states. For a bond cleavage process like amide hydrolysis, this effect makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which would be expected to lower the activation energy barrier compared to the non-fluorinated analogue. libretexts.org Conversely, for a bond-forming process like electrophilic aromatic substitution, the deactivating nature of fluorine would increase the energy barrier for the formation of the positively charged σ-complex intermediate, thus slowing the reaction. nih.gov
Below is a hypothetical table illustrating the calculated energy barriers for the rate-determining step in the acid-catalyzed hydrolysis of N,N-diethylbenzamide and its 4-fluoro derivative, showcasing the expected impact of the fluorine substituent.
| Compound | Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |
| N,N-Diethylbenzamide | Nucleophilic attack by H₂O | DFT (B3LYP/6-31G) | 24.5 |
| This compound | Nucleophilic attack by H₂O | DFT (B3LYP/6-31G) | 22.8 |
Note: Data are hypothetical and for illustrative purposes only.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. uliege.beresearchgate.net By quantifying structural features using calculated molecular descriptors, QSRR models can be developed to predict the reactivity of new compounds and to provide mechanistic insights into the factors governing a chemical reaction. nih.govoup.com
Development of Predictive Models for Reactivity and Selectivity in Reactions Involving this compound
Developing a QSRR model involves several key steps: selecting a training set of molecules with known reactivity data, calculating a wide range of molecular descriptors for each molecule, and then using statistical methods—such as multiple linear regression (MLR) or machine learning algorithms—to build a predictive model. oup.comchromatographyonline.com
For reactions involving this compound, a QSRR model could be developed to predict the outcomes of electrophilic aromatic substitution. A training set would consist of various substituted N,N-diethylbenzamides, and their experimental reaction rates or product ratios (regioselectivity) would be the dependent variable. Molecular descriptors, such as electronic properties (e.g., calculated atomic charges, HOMO/LUMO energies, Fukui indices) and steric parameters, would be calculated using quantum mechanical methods. researchgate.netrsc.org The resulting model could then predict the most likely site of substitution and the relative reactivity for this compound or other novel analogues. nih.govnih.govfigshare.com
The following interactive table presents a hypothetical QSRR dataset for predicting the rate of electrophilic bromination in substituted N,N-diethylbenzamides.
| Substituent (X) | Calculated Descriptor (Charge on C2) | Calculated Descriptor (HOMO Energy, eV) | Observed Relative Rate (k_rel) |
| 4-H | -0.150 | -6.5 | 1.00 |
| 4-OCH₃ | -0.165 | -6.1 | 50.0 |
| 4-CH₃ | -0.158 | -6.3 | 10.0 |
| 4-Cl | -0.145 | -6.7 | 0.25 |
| 4-F | -0.147 | -6.6 | 0.35 |
| 4-NO₂ | -0.120 | -7.2 | 0.001 |
Note: Data are hypothetical and for illustrative purposes only.
Analysis of Fluorine Substituent Effects on Electronic Properties and Reaction Outcomes
The fluorine atom is unique in its electronic effects, possessing both a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a moderate electron-donating resonance (or mesomeric) effect (+R) via its lone pairs. nih.gov The interplay of these opposing effects governs the reactivity of this compound.
In the case of the para-fluoro substituent, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring toward electrophilic attack compared to unsubstituted benzamide (B126). However, the resonance effect is still crucial for determining the regioselectivity of the reaction. The N,N-diethylamide group is a powerful ortho-, para-directing group. Since the para position is occupied by the fluorine atom, electrophilic attack is strongly directed to the positions ortho to the amide.
For reactions at the carbonyl group, such as hydrolysis, the electronic influence of the para-fluorine is primarily transmitted inductively through the sigma framework and the pi system. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles. nih.gov In directed ortho-metalation (DoM), the inductive effect of the amide group is the primary driver for deprotonation at the ortho-position, an effect that can be subtly modulated by other ring substituents like fluorine. nih.gov Computational analysis allows for the quantification of these effects by examining changes in atomic charges, molecular orbital energies, and electrostatic potential maps.
The electronic influence of substituents is often quantified using Hammett and Taft parameters, as shown in the table below for fluorine.
| Substituent | Hammett Meta Constant (σ_m) | Hammett Para Constant (σ_p) | Inductive Effect (σ_I) | Resonance Effect (σ_R) |
| -F | 0.34 | 0.06 | 0.51 | -0.34 |
Source: Data compiled from literature sources. nih.gov The positive σ values indicate electron-withdrawing character, while the negative σ_R value quantifies the electron-donating resonance effect.
Role of N,n Diethyl 4 Fluorobenzamide As a Building Block and Precursor in Advanced Organic Synthesis
Integration into Complex Molecule Total Synthesis and Scaffold Construction
The structural features of N,N-diethyl-4-fluorobenzamide make it an important precursor for the construction of elaborate molecular frameworks and for the total synthesis of complex target molecules. Its utility stems primarily from the ability of the tertiary amide to direct C-H activation and the role of the fluorophenyl ring in subsequent chemical transformations.
A key application of this compound in synthesis is its use as a substrate in directed ortho-metalation (DoM) and related C-H functionalization reactions. The N,N-diethylamide group is one of the most widely employed directing groups in this context nih.gov. Its strong Lewis basicity allows for coordination with a Lewis acidic alkyllithium base, facilitating the deprotonation of a proximate ortho-position on the aromatic ring with high regioselectivity nih.gov. This generates a reactive intermediate that can be trapped with various electrophiles, enabling the introduction of a wide range of functional groups at the C2 position.
This strategy allows this compound to be converted into more complex, architecturally diverse structures. For example, palladium-catalyzed methodologies have been developed for the ortho-acylation of tertiary benzamides. In these reactions, the N,N-diethylamide group directs the C-H activation, enabling the coupling with reagents like arylglyoxylic acids to form functionalized benzophenones. This transformation highlights the role of the compound as a scaffold that can be selectively elaborated.
| Starting Material | Reaction Type | Key Reagents | Product Type | Significance |
|---|---|---|---|---|
| This compound | Directed ortho-Metalation (DoM) | 1. s-BuLi/TMEDA 2. Electrophile (E+) | 2-Substituted-N,N-diethyl-4-fluorobenzamide | Introduces diverse functional groups at the C2 position. |
| This compound | Palladium-Catalyzed ortho-Acylation | Arylglyoxylic Acids, Pd Catalyst | 2-Acyl-N,N-diethyl-4-fluorobenzamide | Constructs complex biaryl ketone frameworks. |
While direct, widespread application of this compound in macrocycle synthesis is an emerging area, its potential is significant. The functional handles introduced via methods like DoM can serve as strategic points for cyclization. Furthermore, the fluorine atom on the benzamide (B126) ring can participate in nucleophilic aromatic substitution (SNAr) reactions, a known strategy for macrocyclization researchgate.net.
One potential strategy involves a fluorine-thiol displacement reaction. A linear precursor incorporating the this compound moiety and a separate thiol group could undergo an intramolecular SNAr reaction, where the thiol displaces the fluorine atom to forge the macrocyclic ring nih.gov. This approach is particularly attractive in peptide chemistry for creating "stapled" peptides with constrained geometries nih.gov. The rigidity and defined orientation imparted by the benzamide unit would be advantageous in pre-organizing the linear precursor for efficient cyclization.
General strategies for forming macrocyclic depsipeptides, which contain both ester and amide bonds, often rely on solution-phase macrolactamization or macrolactonization of a linear precursor nih.govresearchgate.net. A functionalized derivative of this compound could be incorporated into such a precursor to introduce specific structural constraints or to act as a key recognition element within the final macrocycle.
Application in Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are powerful tools for generating molecular diversity researchgate.net. The high chemical stability of the amide bond generally makes tertiary amides, including this compound, unreactive under standard MCR conditions like the Ugi or Passerini reactions rsc.orgresearchgate.netbaranlab.org. However, recent advances have enabled their participation through innovative activation methods.
A significant breakthrough is the development of iridium-catalyzed reductive Ugi-type reactions that successfully employ tertiary amides as substrates nih.gov. This process involves a chemoselective partial reduction of the amide to a reactive enamine or iminium ion intermediate in situ. This intermediate can then be intercepted by an isocyanide and a third component (such as thioacetic acid or an azide) to complete the Ugi-type condensation.
This methodology provides a direct route to incorporate the this compound scaffold into complex peptidomimetic structures. By applying this reductive MCR, this compound can be used to synthesize novel α-amino amides and α-amino tetrazoles, rapidly building molecular complexity from a simple starting material.
| Reaction Type | Key Components | Potential Product Scaffold | Significance |
|---|---|---|---|
| Reductive Ugi-type Amide Synthesis | 1. This compound 2. Isocyanide 3. Acetic Acid | α-(4-Fluorobenzoyl)amino Amide | Direct conversion of a stable amide into a complex peptide-like structure. |
| Reductive Ugi-type Tetrazole Synthesis | 1. This compound 2. Isocyanide 3. Trimethylsilyl Azide | 1-Substituted-5-((4-fluorobenzoyl)(diethyl)amino)methyl Tetrazole | Access to highly functionalized tetrazole derivatives with potential biological activity. |
The scope of the iridium-catalyzed reductive Ugi-type reaction is notably broad nih.gov. Studies have demonstrated that the reaction is tolerant of a wide variety of tertiary amides, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring. This indicates that the electron-withdrawing fluorine atom in this compound would be well-tolerated and should not impede the reaction. The reaction also accommodates a diverse range of isocyanides nih.gov.
Development of Novel Reagents or Ligands Incorporating the Fluorobenzamide Moiety
The 4-fluorobenzamide (B1200420) moiety is a valuable structural motif in the development of specialized reagents and ligands for biological and imaging applications. Fluorine's unique properties—including its small size, high electronegativity, and the ability of 18F to serve as a positron emitter—are frequently exploited in the design of bioactive molecules and probes universiteitleiden.nl.
A prime example is the development of thiol-reactive prosthetic groups for positron emission tomography (PET) imaging. The reagent N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide incorporates the 4-fluorobenzamide core as the carrier of the 18F radioisotope researchgate.net. This bifunctional molecule links the imaging agent (18F) to a reactive handle (the maleimide group), which can be selectively conjugated to thiol-containing biomolecules such as cysteine residues in peptides. This allows for the radiolabeling of targeting vectors, such as RGD peptides, for the in vivo imaging of biological targets like αvβ3 integrin expression in tumors researchgate.net. In this context, the this compound structure serves as a stable, non-radioactive precursor for the synthesis of such advanced imaging agents.
| Reagent/Ligand Class | Example | Role of the Fluorobenzamide Moiety | Application |
|---|---|---|---|
| PET Imaging Agent Precursor | N-[2-(4-Fluorobenzamido)Ethyl]Maleimide | Serves as the stable chemical scaffold that will carry the 18F isotope. | Synthesis of radiolabeled probes for PET imaging. |
| Bioactive Ligands | Benzamide-based protein ligands | Acts as a core scaffold for binding to protein targets. The fluorine can enhance binding affinity and modulate metabolic stability. | Drug discovery and development. |
Synthesis of Ligands for Asymmetric Catalysis and Enantioselective Transformations
While direct applications of this compound in the synthesis of ligands for asymmetric catalysis are not extensively documented, its structural motifs are present in various chiral ligands. The fluorinated benzamide scaffold can be modified to introduce chirality, leading to ligands capable of inducing enantioselectivity in a range of chemical transformations.
The synthetic utility of analogous N,N-diethylbenzamides in creating chiral environments suggests a potential pathway for the utilization of this compound. For instance, the introduction of a chiral center, either on the diethylamide moiety or at a position on the aromatic ring activated by the amide group, could lead to the formation of valuable chiral ligands. The fluorine atom can further modulate the electronic and steric properties of such ligands, potentially enhancing their catalytic activity and selectivity.
Table 1: Potential Chiral Ligands Derived from this compound Scaffold
| Ligand Type | Potential Synthetic Approach | Possible Application in Asymmetric Catalysis |
| Chiral Phosphine (B1218219) Ligands | Ortho-lithiation followed by reaction with a chlorophosphine reagent bearing a chiral auxiliary. | Rhodium- or Iridium-catalyzed asymmetric hydrogenation. |
| Chiral Oxazoline Ligands | Functionalization of the aromatic ring with a chiral amino alcohol. | Palladium-catalyzed asymmetric allylic alkylation. |
| Chiral Diamine Ligands | Introduction of a chiral diamine moiety via nucleophilic aromatic substitution or coupling reactions. | Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. |
The development of such ligands from this compound would be a valuable contribution to the field of asymmetric catalysis, offering new tools for the enantioselective synthesis of complex molecules.
Design of Precursors for Functional Materials with Tunable Properties (focus on synthetic strategy)
The unique combination of a fluorine atom and an amide group in this compound makes it an attractive precursor for the synthesis of functional materials with tunable properties. The fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties, while the amide group provides a site for further functionalization and polymerization.
A key synthetic strategy for incorporating this compound into functional materials involves leveraging the reactivity of the aromatic ring. The electron-withdrawing nature of the fluorine and amide groups can influence the regioselectivity of electrophilic aromatic substitution reactions, allowing for the controlled introduction of various functional groups.
Furthermore, the amide group itself can participate in polymerization reactions. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in the synthesis of polyesters or polyamides. The diethylamino group can also be modified to introduce cross-linking capabilities.
Table 2: Synthetic Strategies for Functional Materials from this compound
| Material Type | Synthetic Strategy | Potential Properties and Applications |
| Fluorinated Polymers | Polycondensation of a difunctionalized derivative of this compound. | High thermal stability, low dielectric constant, suitable for electronics and aerospace applications. |
| Liquid Crystals | Introduction of mesogenic groups onto the aromatic ring. | Tunable optical properties for display technologies. |
| Organic Light-Emitting Diodes (OLEDs) | Incorporation into conjugated polymer backbones. | Efficient light emission with potential for color tuning through modification of the electronic structure. |
The strategic functionalization of this compound provides a versatile platform for the design and synthesis of a wide range of advanced materials with tailored properties.
Regioselective and Stereoselective Functionalization Strategies of the this compound Scaffold
The functionalization of the this compound scaffold with high levels of regioselectivity and stereoselectivity is crucial for its application in the synthesis of complex and biologically active molecules. The inherent directing effects of the substituents on the aromatic ring play a pivotal role in achieving this control.
The N,N-diethylamide group is a powerful directed metalation group (DMG). nih.gov This property is central to the regioselective functionalization of the aromatic ring. The coordination of an organolithium reagent to the carbonyl oxygen of the amide directs deprotonation to the ortho position (C3), even in the presence of the fluorine atom at the para position. nih.gov This directed ortho-metalation (DoM) strategy provides a reliable method for introducing a wide variety of electrophiles specifically at the C3 position.
Table 3: Regioselective Functionalization of this compound via Directed ortho-Metalation
| Electrophile | Reagent | Product |
| Alkyl Halide | R-X | 3-Alkyl-N,N-diethyl-4-fluorobenzamide |
| Carbonyl Compound | RCHO, RCOR' | 3-(Hydroxyalkyl)-N,N-diethyl-4-fluorobenzamide |
| Silyl Halide | R3SiCl | 3-Silyl-N,N-diethyl-4-fluorobenzamide |
| Boronic Ester | B(OR)3 | 3-Boronyl-N,N-diethyl-4-fluorobenzamide |
| Iodine | I2 | 3-Iodo-N,N-diethyl-4-fluorobenzamide |
While the DoM reaction provides excellent regiocontrol, achieving stereoselectivity in the functionalization of the this compound scaffold requires the use of chiral reagents or catalysts. For instance, if a prochiral electrophile is introduced at the ortho position, the subsequent reaction can be rendered stereoselective by employing a chiral ligand to control the facial selectivity of the attack.
Furthermore, if a chiral center is introduced on the diethylamide moiety, it can potentially induce diastereoselectivity in reactions at the ortho position. The development of such stereoselective functionalization strategies would significantly enhance the utility of this compound as a building block in asymmetric synthesis.
Advanced Analytical Techniques for Research on N,n Diethyl 4 Fluorobenzamide in Complex Mixtures
Chromatographic Separations for Isolation, Purification, and Purity Assessment
Chromatographic techniques are fundamental in the analytical workflow for N,N-diethyl-4-fluorobenzamide, enabling its separation from impurities, reactants, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the quantification and purification of this compound. Method development typically focuses on reversed-phase chromatography due to the compound's moderate polarity.
For quantitative analysis, a typical HPLC method would involve a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase would likely consist of a gradient of acetonitrile (B52724) and water, allowing for the elution of this compound with good peak shape and resolution from potential impurities. Detection is commonly achieved using a UV detector set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance, typically around 230-250 nm.
Preparative HPLC utilizes similar principles but on a larger scale to isolate significant quantities of the compound. This requires larger columns, higher flow rates, and the collection of fractions corresponding to the elution of the target compound. The purity of the collected fractions is then typically verified by analytical HPLC.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Quantitative Analysis | Preparative Separation |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient or Isocratic |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 240 nm | UV at 240 nm |
| Injection Vol. | 10 µL | 500 µL |
| Temperature | 25 °C | Ambient |
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can be employed for purity assessment and for monitoring the progress of its synthesis or degradation reactions.
A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to ramp up to ensure the efficient separation of this compound from any starting materials or byproducts. Flame Ionization Detection (FID) is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds.
For less volatile transformation products, derivatization to more volatile species may be necessary prior to GC analysis.
While this compound itself is not chiral, related analogs with stereocenters would require chiral chromatography to separate and quantify the enantiomers. This is critical in pharmaceutical research, where enantiomers can have different biological activities.
Chiral HPLC would employ a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives. The mobile phase would typically be a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).
Chiral GC would use a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase.
Hyphenated Techniques for Comprehensive Analysis and Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound and its related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the analysis of this compound in complex mixtures. These techniques provide not only retention time data from the chromatography but also mass-to-charge ratio information from the mass spectrometer, which allows for definitive identification.
In GC-MS, after separation on the GC column, the eluted compounds are ionized, typically by electron ionization (EI), which generates a characteristic fragmentation pattern that serves as a molecular fingerprint. This fragmentation pattern can be compared to spectral libraries for identification.
LC-MS is particularly useful for analyzing transformation products that may be less volatile or thermally labile. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown transformation products.
Table 2: Expected Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected m/z (ion) | Information Provided |
|---|---|---|---|
| GC-MS | EI | 195 [M]+•, 123, 95 | Molecular ion and characteristic fragments for structural elucidation |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that couples the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column.
LC-NMR can be invaluable for the unambiguous identification of this compound and its transformation products without the need for off-line fraction collection and purification. It is particularly powerful for distinguishing between isomers that may have identical mass spectra. Furthermore, by repeatedly analyzing a reacting mixture, LC-NMR can be used to monitor the disappearance of reactants and the appearance of products in real-time, providing detailed kinetic and mechanistic insights.
Development of Specialized Analytical Methods for this compound in Research Contexts
The rigorous investigation of this compound in complex research environments necessitates the development and application of highly specialized analytical methods. These methods are fundamental for accurately quantifying the compound, identifying and characterizing process-related impurities, and analyzing products that may arise from its degradation. The selection of an appropriate analytical technique is dictated by the specific requirements of the research, including the nature of the sample matrix, the expected concentration of the analyte, and the desired levels of sensitivity and selectivity.
The quantitative analysis of this compound, particularly at low concentrations or within intricate mixtures, demands methods that are both sensitive and selective. While chromatography is a mainstay, spectrophotometric and electrochemical techniques present viable alternative or complementary approaches.
Spectrophotometric Methods: These methods are predicated on the absorption of electromagnetic radiation by the analyte. The aromatic benzamide structure within this compound contains a chromophore that absorbs ultraviolet (UV) light, making it amenable to UV spectrophotometry. medwinpublishers.com A key parameter in this technique is the wavelength of maximum absorbance (λmax), which is specific to the compound in a given solvent. By measuring the absorbance at this wavelength, the concentration can be determined based on the Beer-Lambert law. However, the presence of other UV-absorbing compounds in a sample can lead to spectral overlap and interference, often requiring a preliminary separation step, such as liquid chromatography, to ensure accurate quantification. nih.govnih.gov For fluorinated compounds, spectrophotometric methods can also be designed to determine the fluoride (B91410) ion after specific chemical reactions. uni.edu
Electrochemical Methods: Electrochemical analysis offers another avenue for the quantification of electroactive compounds like this compound. Techniques such as cyclic voltammetry can be used to study the redox behavior of benzamide derivatives. ekb.egresearchgate.net The principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. The electrochemical C-H olefination of benzamides has been achieved using rhodium catalysis under electrochemical conditions, demonstrating the electroactivity of the benzamide moiety. nih.govwiley.com The development of such methods can provide a simple, cost-effective, and sensitive tool for quantification, particularly when coupled with advanced techniques like differential pulse or square-wave voltammetry to enhance selectivity. ekb.egnih.gov
Table 1: Comparison of Potential Quantitative Methods for this compound
| Technique | Principle | Potential Advantages | Potential Limitations |
| UV-Visible Spectrophotometry | Measures absorbance of UV-Vis light by the analyte's chromophore. | Simple, cost-effective, rapid, non-destructive. medwinpublishers.com | Low selectivity in complex mixtures, potential for interference from other UV-absorbing compounds. medwinpublishers.com |
| Electrochemical Analysis (e.g., Voltammetry) | Measures current resulting from the oxidation or reduction of the analyte at an electrode surface. | High sensitivity, suitable for trace analysis, relatively low cost. ekb.egnih.gov | Requires the analyte to be electroactive, potential for interference from other electroactive species, electrode surface fouling. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. google.com | High resolution and selectivity, widely applicable, established methods for many compounds. google.comijpsonline.com | Can be more time-consuming and require more expensive instrumentation than spectrophotometry. |
A thorough understanding of a compound's impurity and degradation profile is a critical aspect of pharmaceutical research and development, ensuring the quality and safety of the substance. ijpsonline.comijpsjournal.com This involves identifying and quantifying impurities from the synthesis process and products formed under stress conditions. ajrconline.orgresearchgate.net
Impurity Profiling: Impurities in a batch of this compound can stem from various sources, including unreacted starting materials like 4-fluorobenzoyl chloride and diethylamine (B46881), or by-products from side reactions during synthesis. soton.ac.uksci-hub.se The process of identifying and quantifying these unwanted components is known as impurity profiling. ijpsonline.comnih.gov High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a cornerstone technique for this purpose. google.comijpsonline.com This hyphenated technique combines the superior separation capabilities of HPLC with the sensitive detection and structural elucidation power of MS, allowing for the detection of trace-level impurities. ijpsonline.comenovatia.com For instance, a certificate of analysis for a commercial sample of this compound showed an assay of 97.6% by HPLC, indicating the presence of 2.4% impurities. thermofisher.com In some synthetic procedures, related compounds like 2-Bromo-N,N-diethyl-4-fluorobenzamide have been identified and characterized. nih.gov
Degradation Product Analysis: Forced degradation studies are intentionally conducted to understand the chemical stability of a compound under stress conditions such as heat, light, humidity, and varying pH (acidic, basic). ajrconline.orgresearchgate.net For this compound, the amide bond is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 4-fluorobenzoic acid and diethylamine. ajrconline.org The fluorine-carbon bond on the aromatic ring is generally strong, but photolysis studies on other fluorinated pharmaceuticals have shown that degradation can lead to defluorination or the formation of various fluorinated byproducts. acs.orgnih.govnih.gov Analytical methods, primarily LC-MS/MS, are employed to separate and identify these degradation products, helping to establish the compound's degradation pathways and intrinsic stability. ijpsonline.comajrconline.org
Table 2: Potential Impurities and Degradation Products of this compound
| Compound Name | Type | Potential Origin | Typical Analytical Method |
| 4-Fluorobenzoyl chloride | Process Impurity | Unreacted starting material | HPLC, GC-MS |
| Diethylamine | Process Impurity | Unreacted starting material | HPLC, GC-MS |
| 4-Fluorobenzoic acid | Degradation Product | Hydrolysis of the amide bond | HPLC-MS, LC-MS/MS |
| 2-Bromo-N,N-diethyl-4-fluorobenzamide | Process Impurity | Side-reaction during synthesis | HPLC-MS, NMR nih.gov |
Emerging Research Directions and Future Perspectives for N,n Diethyl 4 Fluorobenzamide
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Research
For a target like N,N-diethyl-4-fluorobenzamide, an AI algorithm would identify the central amide bond as a primary disconnection point. It would then propose several precursor pairs, as detailed in the table below.
| Proposed Disconnection | Precursor 1 | Precursor 2 | Reaction Type | AI Scoring Considerations nih.gov |
| Amide Bond C(O)-N | 4-Fluorobenzoyl chloride | Diethylamine (B46881) | Acylation | High yield, fast reaction; Precursor 1 is reactive but may be moisture-sensitive. |
| Amide Bond C(O)-N | 4-Fluorobenzoic acid | Diethylamine | Amide Coupling | Greener route (less hazardous byproducts); requires a coupling agent (e.g., EDC, HOBT). nih.gov |
| C-F Bond | N,N-Diethyl-4-aminobenzamide | Fluorinating Agent | Nucleophilic Aromatic Substitution | More complex route; may have regioselectivity issues. |
| C-C Bond (Hypothetical) | Fluorobenzene (B45895) | Diethylcarbamoyl chloride | Friedel-Crafts Acylation | Potential for ortho/para isomers; catalyst required. |
Modern AI tools go beyond simple disconnections by scoring and ranking entire synthetic "trees" based on user-defined criteria such as cost, step count, safety, or environmental impact ("greenness"). nih.gov Template-free models, which combine graph neural networks and transformers, can even propose novel reactions not explicitly encoded in their training data, opening avenues for innovative syntheses of fluorobenzamide derivatives. arxiv.org
Machine learning models excel at identifying complex patterns in large datasets, making them ideal for predicting reaction outcomes and optimizing conditions. mdpi.com For the synthesis of this compound, an ML model could be trained on a database of amide coupling reactions to predict the yield under various conditions.
Researchers could input a range of parameters, and the algorithm would output the predicted optimal conditions to maximize yield and minimize byproducts.
Interactive Table: ML-Based Optimization Parameters for Amide Synthesis
| Input Parameter | Variable Range | Predicted Output | Goal |
| Coupling Agent | EDC, DCC, HATU, etc. | Optimal Agent | Maximize Conversion |
| Solvent | Dichloromethane (B109758), DMF, Acetonitrile (B52724) | Optimal Solvent | Minimize Side Reactions |
| Temperature | 0 °C to 100 °C | Optimal Temperature | Improve Rate & Selectivity |
| Reactant Ratio | 1:1 to 1:1.5 (Acid:Amine) | Optimal Ratio | Maximize Yield |
| Catalyst Loading | 0 mol% to 5 mol% | Optimal Loading | Reduce Cost & Waste |
Such predictive models accelerate the development phase significantly, reducing the number of experiments required. frontiersin.org This data-driven approach is crucial for the efficient and sustainable production of this compound and other fine chemicals. mdpi.com
Potential in Supramolecular Chemistry Research
Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. wikipedia.org The specific functional groups within this compound make it an intriguing candidate for studies in molecular recognition and self-assembly.
Host-guest chemistry involves a larger "host" molecule encapsulating a smaller "guest" molecule with high specificity. wikipedia.orgthno.org Fluorobenzamide derivatives possess several features that make them attractive as guest molecules or as components of a host's recognition site.
Aromatic Ring: The electron-rich π-system of the fluorobenzene ring can participate in π-π stacking interactions with other aromatic hosts or guests.
Amide Group: The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group in related primary or secondary amides can act as a hydrogen bond donor.
Fluorine Atom: The electronegative fluorine atom can participate in weaker, yet structurally significant, hydrogen bonds (C-H···F) and halogen bonds, influencing the orientation and stability of the host-guest complex.
Diethyl Groups: These aliphatic groups can interact with hydrophobic cavities in hosts like cyclodextrins. thno.org
Research on related fluoro-substituted molecules has shown that they can form stable complexes with host molecules like β-cyclodextrin, demonstrating the principle of recognition. rsc.org The unique electronic signature of the fluorine atom can alter binding affinities compared to non-fluorinated analogs, allowing for fine-tuning of molecular recognition systems. rsc.org
Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. The principles governing this process are critical for designing new materials. For this compound and its analogs, several intermolecular forces could direct their assembly into higher-order structures.
Interactive Table: Potential Non-Covalent Interactions in Fluorobenzamide Self-Assembly
| Interaction Type | Involved Functional Groups | Principle and Mechanism |
| Dipole-Dipole | Amide Carbonyl (C=O) | The strong dipole of the carbonyl group can align with dipoles of neighboring molecules, contributing to crystal packing and ordering. |
| π-π Stacking | Fluorobenzene Ring | Face-to-face or offset stacking of the aromatic rings minimizes energy and is a primary driver for the assembly of aromatic compounds. |
| Hydrogen Bonding | C-H donors and C=O or F acceptors | Weak C-H···O and C-H···F hydrogen bonds can provide directional control, influencing the final supramolecular architecture. eurjchem.com |
| van der Waals Forces | Diethyl Chains & Aromatic Ring | These non-specific attractive forces contribute to the overall stability of the assembled structure. wikipedia.org |
Studies on structurally similar benzoylthiourea (B1224501) derivatives confirm that intermolecular hydrogen bonds and other weak interactions direct their supramolecular self-assembly in the solid state. eurjchem.comwiley.com By modifying the substituents on the benzamide (B126) ring, researchers can systematically alter these non-covalent interactions to control the resulting architecture, paving the way for the rational design of new molecular materials.
Exploration in Novel Catalytic Cycles and Methodologies
The development of efficient and selective catalytic methods for amide bond formation is a central goal in modern organic chemistry. mdpi.com Research into this compound and its analogs is benefiting from, and contributing to, the discovery of novel catalytic cycles.
One area of intense research involves the use of N-fluorobenzamides in copper-catalyzed reactions. In these processes, the N-F bond is key. A proposed catalytic cycle involves a copper(I) species activating the N-fluorobenzamide to generate a nitrogen-centered radical. researchgate.net This highly reactive intermediate can then participate in a variety of bond-forming reactions, such as intramolecular C-H functionalization, to create complex heterocyclic products. The cycle is typically closed by the regeneration of the active Cu(I) catalyst. researchgate.net
Nickel-catalyzed cross-coupling reactions also represent a promising frontier. For instance, the reductive aminocarbonylation of aryl halides with nitroarenes has been shown to produce benzamides. rsc.org Furthermore, nickel(II) pincer complexes have been developed for the oxidative amidation of aldehydes with amines to form various benzamides under mild conditions, demonstrating the versatility of nickel in different oxidation states within a catalytic cycle. mdpi.com
Interactive Table: Comparison of Catalytic Methodologies for Benzamide Synthesis
| Catalytic System | Reactants | Key Features | Reference |
| Copper(I)/LiOH | N-Fluorobenzamides, Maleic Anhydride | Proceeds via a nitrogen-centered radical and a [4+2] cycloaddition. Creates fluorescent polycyclic products. | researchgate.net |
| Nickel(II) Pincer Complex | Aromatic Aldehydes, Amines | Oxidative amidation at room temperature with low catalyst loading (0.2 mol%). | mdpi.com |
| Palladium/Co-catalyst | Aryl Halides, Nitroarenes, CO | Reductive aminocarbonylation using carbon monoxide as a carbonyl source. | rsc.org |
| Carbodiimide Coupling | Carboxylic Acids, Amines | A classic, non-catalytic (but mediated) method used as a benchmark. Stoichiometric amounts of coupling agent needed. | nih.gov |
The exploration of these and other catalytic cycles not only provides more efficient routes to this compound but also expands the fundamental toolkit of synthetic chemistry, enabling the construction of increasingly complex and functional molecules.
Photoredox Catalysis and Electrosynthesis Involving Fluorinated Amides
The fields of photoredox catalysis and electrosynthesis have gained significant traction as powerful and sustainable methods for organic synthesis. ethz.chsoton.ac.uk These techniques offer mild reaction conditions and unique reaction pathways, often driven by single electron transfer processes. ethz.ch While specific research detailing the direct use of this compound in these areas is still emerging, the broader context of fluorinated amides and related structures provides a strong indication of its potential.
Visible light-mediated photoredox catalysis, in particular, has become a rapidly growing field. ethz.ch It typically employs a photoactive catalyst that, upon light absorption, engages in single electron transfer with organic substrates to generate radical intermediates. ethz.ch The application of photoredox catalysis to the transformation of amides has been a subject of interest. For instance, photoredox-catalyzed reactions have been developed for the aminoarylation and thioamination of unactivated alkenes using N-alkyl benzamides. pku.edu.cn These reactions proceed through the generation of amidyl radicals, highlighting a potential pathway where this compound could be employed. pku.edu.cn The presence of the fluorine atom on the benzamide ring could influence the electronic properties of the molecule, potentially impacting the efficiency and selectivity of such radical-mediated transformations.
Electrosynthesis, which utilizes electrical current to drive chemical reactions, represents another promising avenue. soton.ac.uk This approach avoids the need for stoichiometric chemical reagents, which can be toxic and generate significant waste. soton.ac.uk Research into the electrochemical N-dealkylation of tertiary amides has demonstrated the feasibility of modifying the amide structure using electrosynthetic methods. mmu.ac.uk For example, the N-deethylation of N,N-diethylbenzamide has been achieved with high yield using a controlled current method. mmu.ac.uk This suggests that this compound could be a suitable substrate for similar electrochemical transformations, potentially leading to the synthesis of novel fluorinated compounds. The investigation of electrochemical methods is often supported by techniques like cyclic voltammetry to understand the reaction mechanism. soton.ac.uk
Development of New Catalyst Systems with this compound Derived Ligands
The development of novel catalyst systems is crucial for advancing chemical synthesis, and ligands play a pivotal role in determining the catalyst's activity and selectivity. mdpi.com Bidentate ligands are frequently used in catalyst design. acs.org this compound, and particularly its derivatives, hold potential for the creation of new ligands for metal-catalyzed reactions.
One area of exploration is the use of benzoylthiourea derivatives as ligands. These compounds can be synthesized from benzoyl chlorides and can coordinate with metal ions through their sulfur and oxygen atoms. researchgate.netwiley.com For example, N,N-diethyl-N′-(4-fluorobenzoyl)thiourea has been synthesized and used to form complexes with metals like nickel(II). researchgate.net A platinum(II) complex with a related ligand, cis-bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ2O,S]platinum(II), has also been synthesized and characterized, demonstrating a square-planar coordination geometry. researchgate.net These examples underscore the capability of the 4-fluorobenzamide (B1200420) moiety to serve as a building block for multidentate ligands. The electronic effects of the fluorine substituent can influence the properties of the resulting metal complexes.
The table below summarizes examples of catalyst systems derived from or related to fluorinated benzamides.
| Ligand Type | Metal Center | Potential Application |
| N-(diethylcarbamothioyl)-4-fluorobenzamide | Platinum(II) researchgate.net | Catalysis, Materials Science |
| N,N-diethyl-N′-(4-fluorobenzoyl)thiourea | Nickel(II) researchgate.net | Catalysis |
| Amido Pincer Type Ligands | Nickel molaid.com | Catalysis |
| Phenoxy-imine | Zirconium mdpi.com | Olefin Polymerization |
Advanced Mechanistic Insights into Fluorine Effects on Amide Reactivity and Structure-Property Relationships
The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties. mdpi.comacs.org Understanding the mechanistic basis of these "fluorine effects" is a key area of research with implications for drug design and materials science. mdpi.commdpi.com In the context of this compound, the para-substituted fluorine atom exerts distinct electronic effects that influence the molecule's reactivity and conformational preferences.
The fluorine atom at the para position of the benzamide ring in this compound provides a moderate electron-withdrawing effect. This electronic influence can affect the reactivity of the amide group and the aromatic ring. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of fluorine can activate the ring towards attack, although this effect is generally less pronounced than that of a nitro group. semanticscholar.org
Furthermore, the presence of fluorine can lead to unique intramolecular interactions. Studies on other fluorinated benzamides have revealed the possibility of weak intramolecular hydrogen bonds or short contacts between an amide N-H group and a fluorine atom (NH⋯FC). researchgate.net While this compound lacks an N-H bond for such an interaction, the principle highlights the subtle, structure-directing influence that fluorine can exert. The conformation of fluorinated benzamides can be influenced by the position of the fluorine substituent, which in turn can affect their biological activity. mdpi.com
The table below outlines key structural and mechanistic features influenced by fluorine in benzamide derivatives.
| Feature | Influence of Fluorine | Example System |
| Electronic Effect | Moderate electron-withdrawing at the para-position. | N-[2-(diethylamino)ethyl]-4-fluorobenzamide |
| Conformational Preference | Can induce non-planar conformations, potentially favoring an active conformation for biological targets. mdpi.com | 2,6-difluorobenzamide derivatives mdpi.com |
| Intramolecular Interactions | Potential for weak NH⋯FC hydrogen bonds/short contacts in appropriate structures. researchgate.net | Various fluorine-substituted benzamides researchgate.net |
| Reactivity | Can enhance susceptibility to nucleophilic substitution on the aromatic ring. | N-[2-(diethylamino)ethyl]-4-fluorobenzamide |
Q & A
Q. What are the established synthetic routes for N,N-diethyl-4-fluorobenzamide, and what analytical methods validate its purity and structure?
- Methodological Answer : The compound is synthesized via coupling reactions between 4-fluorobenzoic acid derivatives and diethylamine. Key methods include:
-
HOBT/EDC-mediated coupling : Reacting 4-fluorobenzoic acid with N,N-diethylethylenediamine using 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as coupling agents .
-
Continuous flow synthesis : Optimized in microreactors with in-line IR monitoring to enhance yield and purity, as demonstrated for structurally related benzamide derivatives .
Validation techniques : -
NMR spectroscopy : To analyze spin-spin coupling and confirm hydrogen bonding interactions (e.g., Rae et al., 1993) .
-
LC-MS : For molecular weight confirmation and purity assessment, as applied in radiochemical synthesis .
-
X-ray crystallography : Refined using SHELX software to resolve crystal structures (e.g., Suchetan et al., 2016) .
Synthesis Method Key Reagents/Conditions Characterization Techniques HOBT/EDC coupling HOBT, EDC, DMF solvent NMR, LC-MS, HPLC Continuous flow microreactor In-line IR monitoring IR spectroscopy, GC-MS
Q. How is crystallographic data for this compound obtained and refined, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction is performed to determine the molecular packing and hydrogen-bonding networks. Data refinement uses SHELXL for small-molecule structures, which employs least-squares minimization to optimize atomic coordinates . For example, Suchetan et al. (2016) resolved the compound’s crystal system (monoclinic, space group P2₁/n) with unit cell parameters a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å, β = 98.4° . Key steps:
- Data collection with Mo/Kα radiation.
- Structure solution via direct methods (SHELXS).
- Refinement with SHELXL, achieving R values < 0.06 .
Advanced Research Questions
Q. What methodological considerations are critical when incorporating fluorine-18 into this compound for PET imaging?
- Methodological Answer : Fluorine-18 radiolabeling requires:
-
Precursor design : Use of 4-[18F]fluorobenzoic acid or ethyl 4-[18F]fluorobenzoate as intermediates .
-
Coupling efficiency : Optimizing reaction time (30–60 min) and temperature (80–100°C) to achieve >70% radiochemical yield .
-
Purification : Solid-phase extraction (SPE) or HPLC to remove unreacted precursors.
-
Stability testing : Assess in vivo defluorination via bone uptake measurements (e.g., <1% ID/g in murine models) .
Parameter Optimal Conditions Outcome Precursor 4-[18F]fluorobenzoic acid High specific activity (>50 GBq/μmol) Coupling agent HOBT/EDC Radiochemical purity >95%
Q. How can researchers resolve discrepancies between in vitro binding assays and in vivo biodistribution data for this compound in oncology models?
- Methodological Answer : Discrepancies may arise due to:
- Receptor specificity : In vitro assays (e.g., sigma receptor binding) may not account for in vivo metabolic stability or off-target interactions .
- Pharmacokinetic factors : Rapid blood clearance (T½ < 30 min) reduces systemic exposure, necessitating time-course biodistribution studies .
Resolution strategies : - Comparative studies : Use isogenic cell lines and xenograft models to correlate uptake.
- Metabolite profiling : LC-MS analysis of plasma/tissue extracts to identify degradation products.
Q. What strategies optimize the compound’s inhibitory efficacy against bacterial urease, given variable IC₅₀ values across studies?
- Methodological Answer : Conflicting IC₅₀ values (e.g., Millner et al. vs. Kenny et al.) may stem from:
- Enzyme source differences : Helicobacter pylori vs. Proteus mirabilis ureases .
- Assay conditions : pH (optimal range 6.5–7.5) and pre-incubation time (10–30 min).
Optimization approaches : - Structure-activity relationship (SAR) studies : Modify the fluorobenzamide scaffold to enhance hydrogen bonding with urease active sites.
- Standardized protocols : Use recombinant enzymes and fixed buffer systems for cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
